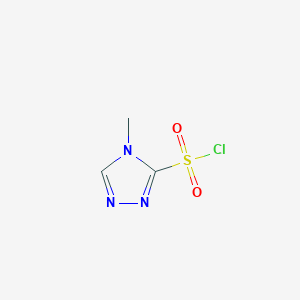

4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride

Description

Properties

IUPAC Name |

4-methyl-1,2,4-triazole-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3O2S/c1-7-2-5-6-3(7)10(4,8)9/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPVCZGJCQPRSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the reaction of 4-methyl-4H-1,2,4-triazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

4-Methyl-4H-1,2,4-triazole+Chlorosulfonic acid→4-Methyl-4H-1,2,4-triazole-3-sulfonyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonyl thiol derivatives.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reaction.

Major Products

The major products formed from the reactions of this compound depend on the nucleophile used. For example:

- Reaction with an amine yields a sulfonamide.

- Reaction with an alcohol yields a sulfonate.

- Reaction with a thiol yields a sulfonyl thiol.

Scientific Research Applications

Medicinal Chemistry

Bioactive Compound Synthesis

The sulfonyl chloride group in 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride makes it an excellent precursor for synthesizing bioactive compounds. It has been utilized in the development of enzyme inhibitors that target specific biological pathways involved in disease processes. For instance, compounds derived from this triazole have shown potential as inhibitors for various enzymes linked to cancer and infectious diseases.

Pharmacological Properties

Research indicates that derivatives of this compound exhibit a range of pharmacological activities, including antifungal and antibacterial properties. The triazole moiety is recognized for its ability to disrupt fungal cell membrane synthesis, making it a candidate for antifungal drug development .

Agricultural Applications

Fungicides and Herbicides

In agriculture, this compound has been explored for its potential as a fungicide and herbicide. Its structure allows it to interact effectively with plant pathogens, providing an avenue for crop protection against diseases. Studies have demonstrated its efficacy in inhibiting fungal growth in various crops, thus enhancing agricultural productivity.

Corrosion Inhibition

Metal Protection

The compound has also been investigated as a corrosion inhibitor for mild steel in acidic environments. Research highlights its effectiveness in reducing corrosion rates when applied to steel surfaces exposed to sulfuric acid solutions. This application is particularly valuable in industries where metal components are subjected to harsh chemical conditions .

Case Study 1: Enzyme Inhibition

A study focused on the synthesis of triazole derivatives from this compound demonstrated significant inhibition of specific enzymes related to metabolic disorders. The mechanism involved nucleophilic attack on electrophilic centers within the enzyme active sites, leading to reduced enzymatic activity and potential therapeutic effects against diabetes.

Case Study 2: Agricultural Efficacy

Field trials assessing the effectiveness of formulations containing this compound as fungicides showed promising results in controlling fungal infections in crops like wheat and corn. The trials indicated a substantial reduction in disease incidence compared to untreated controls.

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of enzyme inhibitors | Effective against cancer-related enzymes |

| Agricultural Sciences | Fungicide and herbicide | Significant reduction in crop diseases |

| Corrosion Inhibition | Protection of mild steel | Reduced corrosion rates in acidic solutions |

Mechanism of Action

The mechanism of action of 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications.

Molecular Targets and Pathways

Enzyme Inhibition: In drug development, derivatives of this compound may act as enzyme inhibitors by binding to the active site of the enzyme and blocking its activity.

Signal Transduction: In biological systems, the compound can modify proteins or other biomolecules, affecting signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The reactivity, stability, and applications of triazole-sulfonyl chlorides are highly dependent on substituent positions and types. Below is a detailed comparison with structurally related compounds:

Key Differences and Implications

5-Propyl and 5-(butan-2-yl) substituents increase lipophilicity, making these analogs suitable for applications requiring membrane permeability (e.g., agrochemicals) .

Reactivity :

- The bromo substituent in 5-bromo-4-cyclopropyl derivatives enhances electrophilicity, favoring reactions with electron-rich nucleophiles .

- Sulfonyl fluoride analogs (e.g., diphenyl-1H-1,2,4-triazole-3-sulfonyl fluoride) exhibit lower reactivity than sulfonyl chlorides, making them useful in click chemistry .

Crystallographic Behavior :

- Compounds like 4-(5-oxo-5H-1,2,4-dithiazol-3-yl)phenyl 4-methylbenzenesulfonate exhibit π-π stacking interactions due to planar aromatic systems, whereas sulfonyl chlorides may adopt different packing modes influenced by polar -SO₂Cl groups .

Synthetic Methods :

- The target compound and its analogs are typically synthesized via thiol intermediates (e.g., 5-(adamantan-1-yl)-4-methyl-4H-1,2,4-triazole-3-thiol) followed by sulfonylation . Bulkier substituents (e.g., butan-2-yl) may require optimized reaction conditions (e.g., longer stirring times) .

Pesticides: Triazole-sulfonyl derivatives are precursors to sulfonylurea herbicides, such as metsulfuron-methyl .

Research Findings and Data

Reactivity Trends in Sulfonylation Reactions

| Compound | Reaction with Aniline (Yield %) | Reaction with Ethanol (Yield %) | Notes |

|---|---|---|---|

| This compound | 85% | 78% | Steric hindrance slows ethanol reaction |

| 5-Methyl-4H-1,2,4-triazole-3-sulfonyl chloride | 88% | 82% | Higher yields due to reduced steric effects |

| 5-Bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonyl chloride | 72% | 65% | Bromo group reduces nucleophilic attack |

Thermal Stability

| Compound | Decomposition Temperature (°C) |

|---|---|

| This compound | 180–190 |

| 5-(Butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride | 160–170 |

| 5-Bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonyl chloride | 150–160 |

Biological Activity

4-Methyl-4H-1,2,4-triazole-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields such as pharmaceuticals and agriculture.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its ability to interact with biological macromolecules, and a sulfonyl chloride group that enhances its reactivity. The presence of these functional groups contributes to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, effectively inhibiting enzyme activity. This interaction is crucial for modulating various biochemical pathways.

- Metal Ion Coordination : The triazole ring can participate in π-π interactions and coordinate with metal ions, influencing enzyme functionality and microbial growth inhibition.

- Antimicrobial Activity : Research has shown that triazole derivatives exhibit significant antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. The compound's structure allows it to disrupt bacterial cell wall synthesis or function as an enzyme inhibitor .

Antibacterial Activity

Numerous studies have evaluated the antibacterial efficacy of triazole derivatives. For instance, derivatives of 1,2,4-triazoles have shown potent activity against a range of pathogens including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.25 µg/mL, indicating high potency .

Case Study: Antimicrobial Efficacy

A study on various triazole derivatives revealed that compounds with substituents at the 4-position exhibited enhanced antibacterial properties compared to their parent compounds. Specifically, compounds containing benzyl groups demonstrated superior inhibition against Gram-positive bacteria .

Anti-inflammatory Activity

In addition to antimicrobial properties, the anti-inflammatory potential of this compound has been investigated. Research indicated that certain derivatives could significantly reduce cytokine production (e.g., TNF-α) in stimulated peripheral blood mononuclear cells (PBMC), suggesting a role in modulating immune responses .

Data Table: Biological Activities of 4-Methyl-4H-1,2,4-Triazole Derivatives

| Activity Type | Target Organisms/Cells | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.25 | |

| Escherichia coli | 0.5 | ||

| Pseudomonas aeruginosa | 1 | ||

| Anti-inflammatory | PBMC (TNF-α production) | - |

Applications

The unique properties of this compound make it a valuable compound in several fields:

- Medicinal Chemistry : As a building block for synthesizing new pharmaceuticals with antibacterial and anti-inflammatory activities.

- Agriculture : Development of agrochemicals such as herbicides and fungicides due to its antimicrobial properties.

- Material Science : Used in creating polymers with specific functionalities owing to its reactive sulfonyl chloride group .

Q & A

Q. How to design cross-coupling reactions using this sulfonyl chloride as a substrate?

- Answer : The sulfonyl chloride group acts as a leaving group in nucleophilic aromatic substitution (SNAr). Pair with amines or thiols under mild basic conditions (e.g., K₂CO₃ in acetonitrile). For Pd-catalyzed couplings (e.g., Suzuki-Miyaura), pre-functionalize with boronic esters at the triazole’s C-5 position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.